![molecular formula C16H9F3N4O3S B3013729 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-96-0](/img/structure/B3013729.png)
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound that contains a 1,3,4-thiadiazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the nitrophenyl and trifluoromethyl groups further enhances its chemical reactivity and biological activity.
作用机制
Target of Action
The primary target of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . The inhibition of this enzyme can disrupt the balance of carbon dioxide and bicarbonate ions in cells, which can lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound can affect several biochemical pathways. These include pathways involved in pH regulation and cellular respiration, as carbonic anhydrases play a crucial role in these processes .
Pharmacokinetics
The compound’s efficacy against its target suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to a disruption in the balance of carbon dioxide and bicarbonate ions in cells . This disruption can have various molecular and cellular effects, potentially including the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the trifluoromethylbenzamide group: This can be done through an amide coupling reaction using trifluoromethylbenzoic acid and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Used in the development of new materials with specific chemical properties.
相似化合物的比较
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but lacks the nitrophenyl group.
N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity
属性
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O3S/c17-16(18,19)11-5-1-3-9(7-11)13(24)20-15-22-21-14(27-15)10-4-2-6-12(8-10)23(25)26/h1-8H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYESFVDNBGOLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
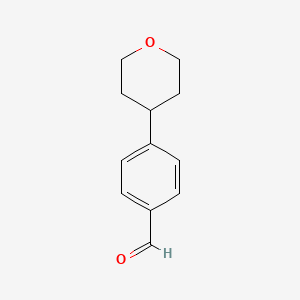
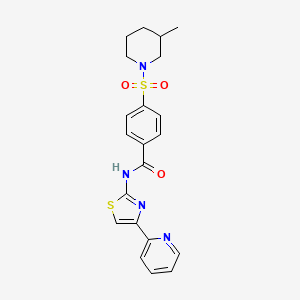
![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)
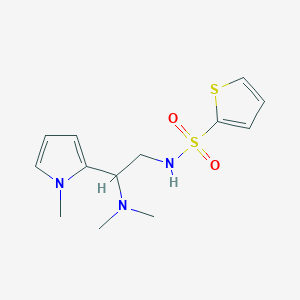
![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)
![2-({1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B3013652.png)
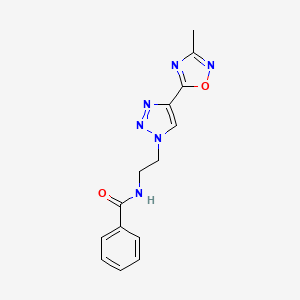
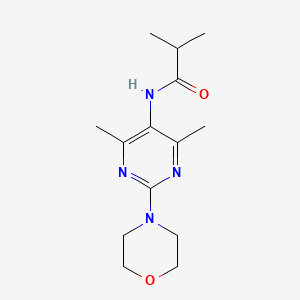

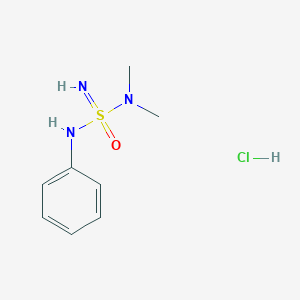

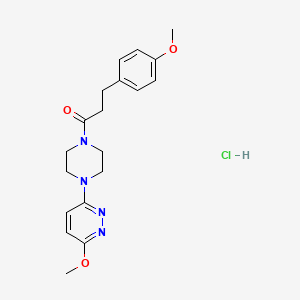
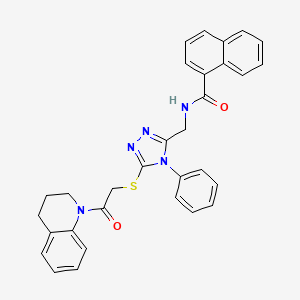
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
